1,2-Ethanediamine, N-(2-aminoethyl)-, trihydrofluoride
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Overview
Description
1,2-Ethanediamine, N-(2-aminoethyl)-, trihydrofluoride is a chemical compound with the molecular formula C4H13N3·3HF. It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a 2-aminoethyl group, and it is further complexed with three molecules of hydrofluoric acid. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-(2-aminoethyl)-, trihydrofluoride typically involves the reaction of ethylenediamine with 2-chloroethylamine hydrochloride under basic conditions to form N-(2-aminoethyl)ethylenediamine. This intermediate is then treated with hydrofluoric acid to yield the trihydrofluoride complex.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of hydrofluoric acid requires stringent safety measures due to its highly corrosive nature.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N-(2-aminoethyl)-, trihydrofluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce simpler amines.
Scientific Research Applications
1,2-Ethanediamine, N-(2-aminoethyl)-, trihydrofluoride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and as a curing agent in epoxy formulations.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N-(2-aminoethyl)-, trihydrofluoride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The hydrofluoride component can participate in acid-base reactions, further modulating the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler analogue without the 2-aminoethyl group.
Diethylenetriamine: Contains an additional ethylene bridge, providing different reactivity.
Triethylenetetramine: Has two additional ethylene bridges, offering more complex coordination chemistry.
Uniqueness
1,2-Ethanediamine, N-(2-aminoethyl)-, trihydrofluoride is unique due to its specific structure, which combines the properties of ethylenediamine and hydrofluoric acid. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
68444-11-1 |
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Molecular Formula |
C4H16F3N3 |
Molecular Weight |
163.19 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;trihydrofluoride |
InChI |
InChI=1S/C4H13N3.3FH/c5-1-3-7-4-2-6;;;/h7H,1-6H2;3*1H |
InChI Key |
HNOFHOVMZQLQHP-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCN)N.F.F.F |
Related CAS |
111-40-0 (Parent) |
Origin of Product |
United States |
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